N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of 1-ethylpiperazine, which can be achieved through the reaction of ethylenediamine with ethyl bromide under basic conditions.
Introduction of the Fluorophenyl Group:
Formation of the Methanesulfonamide Moiety: The final step involves the formation of the methanesulfonamide group by reacting methanesulfonyl chloride with the intermediate product under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog used in the synthesis of various pharmaceuticals and agrochemicals.
2-Fluorophenylmethanesulfonamide: A related compound with similar functional groups but lacking the piperazine ring.
Uniqueness
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-4-15(17(22)20-12-10-19(5-2)11-13-20)21(25(3,23)24)16-9-7-6-8-14(16)18/h6-9,15H,4-5,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOJXGEAFUCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC)N(C2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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